1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride
CAS No.: 1354952-10-5
Cat. No.: VC2936761
Molecular Formula: C14H24Cl2N4
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354952-10-5 |
|---|---|
| Molecular Formula | C14H24Cl2N4 |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 3-(6-azaspiro[2.5]octan-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N4.2ClH/c1-2-4-12-16-17-13(18(12)9-3-1)11-10-14(11)5-7-15-8-6-14;;/h11,15H,1-10H2;2*1H |
| Standard InChI Key | MCGNUNFOBFPHSM-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN=C(N2CC1)C3CC34CCNCC4.Cl.Cl |
| Canonical SMILES | C1CCC2=NN=C(N2CC1)C3CC34CCNCC4.Cl.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
1-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride represents a complex nitrogen-containing heterocyclic compound with multiple ring systems. The compound is characterized by the following key identifiers:
Physical and Chemical Properties
Chemical Reactivity and Stability
The reactivity profile of 1-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride is influenced by its constituent functional groups:
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The triazole ring typically exhibits aromatic character and provides sites for potential hydrogen bonding and coordination with metal ions.
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The tertiary amine functions in both the azepine and azaspiro components contribute to the compound's basicity.
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The spiro junction introduces conformational constraints that may influence the compound's three-dimensional structure and reactivity patterns.
Stability considerations for storage and handling would likely include protection from moisture, light, and elevated temperatures, as is typical for many pharmaceutical compounds containing heterocyclic amine structures.
Synthesis and Preparation Methods
Reaction Mechanisms
The formation of the spiro structure in 1-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride involves complex reaction mechanisms that are influenced by substituent effects. Research on related spiro compounds has demonstrated that substituent positioning significantly impacts cyclization pathways and product distribution .
For instance, studies on intramolecular electrophilic cyclization reactions have shown that the formation of spiro compounds can be directed by specific reaction conditions and substituent patterns. In some cases, activating agents like SOCl₂ can induce divergent synthetic pathways leading to different heterocyclic frameworks, including spiro structures .
The triazole component formation typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds, followed by oxidative cyclization steps to establish the fused heterocyclic system.
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 1-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride would typically employ multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal the proton environments in the molecule, with chemical shifts typically referenced to tetramethylsilane (TMS) at 0.00 ppm .
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¹³C NMR would provide information about carbon environments.
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2D NMR techniques (COSY, HSQC, HMBC) would help establish connectivity relationships between atoms.
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Infrared (IR) Spectroscopy: This would identify functional groups and structural features through characteristic absorption bands.
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Mass Spectrometry: This technique would confirm molecular weight and provide fragmentation patterns for structural elucidation.
Chromatographic Methods
For purity assessment and isolation of 1-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.
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Gas Chromatography (GC): If applicable, for analysis of volatile components or derivatives.
X-ray Crystallography
X-ray crystallography would provide definitive structural information for 1-{5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride, including:
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Bond lengths and angles
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Absolute configuration at stereogenic centers
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Three-dimensional arrangement in the crystalline state
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Intermolecular interactions within the crystal lattice
This technique would be particularly valuable for confirming the spiro configuration and the spatial arrangement of the heterocyclic components.
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